molecular formula C10H14N2O2S B7896189 N-(4-amino-3-methylphenyl)cyclopropanesulfonamide

N-(4-amino-3-methylphenyl)cyclopropanesulfonamide

Cat. No.: B7896189
M. Wt: 226.30 g/mol
InChI Key: RNTOYSBHMDGHQA-UHFFFAOYSA-N
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Description

N-(4-amino-3-methylphenyl)cyclopropanesulfonamide is an organic compound that features a cyclopropane ring bonded to a sulfonamide group and a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-methylphenyl)cyclopropanesulfonamide typically involves the reaction of 4-amino-3-methylbenzenesulfonamide with cyclopropane derivatives under specific conditions. One common method includes the use of cyclopropane carboxylic acid derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to precisely control reaction conditions and kinetics, leading to higher selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-methylphenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-amino-3-methylphenyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-3-methylphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-3-methylphenyl)cyclopropanesulfonamide is unique due to its specific structural features, such as the cyclopropane ring and the sulfonamide group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the cyclopropane ring can introduce strain and reactivity that are not present in more stable aromatic systems .

Properties

IUPAC Name

N-(4-amino-3-methylphenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-6-8(2-5-10(7)11)12-15(13,14)9-3-4-9/h2,5-6,9,12H,3-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTOYSBHMDGHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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